molecular formula C11H16O4 B13170526 Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate

Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate

Cat. No.: B13170526
M. Wt: 212.24 g/mol
InChI Key: OAFZELHGSKDLQU-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-{7-oxabicyclo[221]heptan-2-yl}oxirane-2-carboxylate is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate is unique due to its combination of the oxirane and carboxylate groups with the bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Biological Activity

Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure, which includes an oxirane (epoxide) functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C10H14O3C_{10}H_{14}O_3, with a molecular weight of approximately 182.22 g/mol. The presence of the oxirane group contributes to its reactivity and potential interactions with biological macromolecules.

Medicinal Chemistry Applications

Research indicates that compounds with similar bicyclic structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some bicyclic compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
  • Antitumor Activity : Studies have indicated that certain derivatives can inhibit the growth of cancer cell lines, making them candidates for anticancer drug development.

For instance, a study on related bicyclic compounds demonstrated significant cytotoxic effects against prostate cancer cell lines (PC-3), indicating that the unique structure may enhance biological activity compared to simpler compounds .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The epoxide group can interact with nucleophilic sites in enzymes, potentially inhibiting their activity.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

A notable study investigated the anticancer properties of a related bicyclic compound, revealing that it induced apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to target specific cellular mechanisms highlights the potential for this compound in cancer therapy .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of bicyclic derivatives, showing that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Comparative Analysis with Similar Compounds

To better understand the unique features and potential advantages of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
Compound AStructure AModerate antibacterial activity
Compound BStructure BSignificant anticancer effects
Methyl 3-methyl...Unique bicyclic structurePromising antimicrobial and anticancer properties

This table illustrates how the unique structural features of this compound may enhance its reactivity and biological activity compared to other compounds.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

methyl 3-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)oxirane-2-carboxylate

InChI

InChI=1S/C11H16O4/c1-11(9(15-11)10(12)13-2)7-5-6-3-4-8(7)14-6/h6-9H,3-5H2,1-2H3

InChI Key

OAFZELHGSKDLQU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2CC3CCC2O3

Origin of Product

United States

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